3-Formylquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure with formyl and carboxylic acid functional groups at the 3 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylquinoline-6-carboxylic acid typically involves the functionalization of a quinoline derivative. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of quinoline. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product.
Another approach involves the oxidation of 3-methylquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions
Major Products
Oxidation: 3-Carboxyquinoline-6-carboxylic acid
Reduction: 3-Hydroxymethylquinoline-6-carboxylic acid
Substitution: Various esters and amides of this compound
Scientific Research Applications
3-Formylquinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Formylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease pathways. The formyl and carboxylic acid groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylquinoline-4-carboxylic acid
- 3-Formylquinoline-8-carboxylic acid
- 3-Methylquinoline-6-carboxylic acid
Uniqueness
3-Formylquinoline-6-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and material science that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C11H7NO3 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-formylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-7-3-9-4-8(11(14)15)1-2-10(9)12-5-7/h1-6H,(H,14,15) |
InChI Key |
QMFLVYPGQQPIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.